1-(4-Chlorobenzyl)-1h-indole
Overview
Description
“1-(4-Chlorobenzyl)-1h-indole” is a chemical compound. It is used in laboratory chemicals . The product is considered hazardous according to the 2012 OSHA Hazard Communication Standard .
Synthesis Analysis
A series of novel (E)-N’-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides were synthesized as potent small molecules activating procaspase-3 . The target acetohydrazides were prepared via the Niementowski condensation of anthranilic acid and formamide .
Physical and Chemical Properties Analysis
The physical state of “this compound” is liquid . It has a boiling point range of 104 - 106 °C at 0.1 mmHg . The density of the compound is 1.140 g/mL at 25 °C .
Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Molecular Analysis : The synthesis of compounds involving 1-(4-Chlorobenzyl)-1H-indole has been explored, revealing their potential in producing biologically active molecules. These molecules have shown diverse biological properties such as anti-tumor and anti-inflammatory activities, attributed to their interactions with DNA and proteins (Geetha et al., 2019).
Structural Characterization : Research has been conducted on the base-catalyzed reaction of 1-(4-chlorobenzyl)indole-3-carboxaldehyde with thiophene-3-acetonitrile, resulting in compounds with potential biological significance. These studies include detailed structural analysis through methods like X-ray diffraction (Sonar, Parkin & Crooks, 2007).
Anti-inflammatory Drug Synthesis : The creation of new indole acetamides, including derivatives of this compound, has been linked to anti-inflammatory applications. These compounds have been examined through in silico modeling studies targeting cyclooxygenase domains, suggesting their potential in drug development (Al-Ostoot et al., 2020).
Pharmacological Potential : Several studies have focused on synthesizing new derivatives of this compound, examining their potential as anti-inflammatory agents. These compounds have undergone extensive characterization and evaluation for their biological activities (Rehman, Saini & Kumar, 2022).
Spectroscopic Analysis : Compounds derived from this compound have been studied using spectroscopic and X-ray crystallographic techniques. These analyses contribute to understanding their molecular structures and potential applications in medicinal chemistry (Al-Ostoot et al., 2019).
Advanced Materials and Chemical Synthesis
Functional Materials Synthesis : The synthesis of novel indole derivatives, including those based on this compound, has applications in creating functional materials. These studies involve comprehensive spectroscopic and computational analysis, emphasizing their potential in various technological fields (Tariq et al., 2020).
Antifouling Acrylic Metal Salt Resins : Research has been done on incorporating indole derivatives, such as this compound, into acrylic metal salt resins for antifouling applications. These studies focus on the preparation and properties of these resins, indicating their environmental friendliness and efficacy in preventing algae attachment (Chunhua et al., 2020).
Antimicrobial Activity : The synthesis of substituted 1H-indole derivatives, including the this compound, has been explored for their potential antimicrobial activities. These studies contribute to the development of new drugs with antibacterial and antifungal properties (Prasad, 2017).
Safety and Hazards
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN/c16-14-7-5-12(6-8-14)11-17-10-9-13-3-1-2-4-15(13)17/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHLRMOIAGSFJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359516 | |
Record name | 1-(4-chlorobenzyl)-1h-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85607-00-7 | |
Record name | 1-(4-chlorobenzyl)-1h-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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